(5Z)-5-[4-(diethylamino)-2-hydroxybenzylidene]-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5Z)-5-[4-(diethylamino)-2-hydroxybenzylidene]-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of diethylamino and pyridinylmethyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[4-(diethylamino)-2-hydroxybenzylidene]-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with pyridin-3-ylmethylamine, followed by cyclization with thiourea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[4-(diethylamino)-2-hydroxybenzylidene]-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[4-(diethylamino)-2-hydroxybenzylidene]-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules
Biology
The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding. It can be used in assays to investigate its effects on various biological targets, providing insights into its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry
Industrially, this compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-[4-(diethylamino)-2-hydroxybenzylidene]-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The presence of the diethylamino and pyridinylmethyl groups enhances its binding affinity and specificity, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core, such as 2-thioxo-4-thiazolidinone, share some structural features and biological activities.
Benzylidene Derivatives:
Pyridinylmethyl Compounds: Compounds containing the pyridinylmethyl group, such as pyridin-3-ylmethylamines, have comparable properties and uses.
Uniqueness
What sets (5Z)-5-[4-(diethylamino)-2-hydroxybenzylidene]-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both diethylamino and pyridinylmethyl groups enhances its versatility and potential for various applications, making it a valuable compound in scientific research and industrial development.
Properties
IUPAC Name |
(5Z)-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-3-22(4-2)16-8-7-15(17(24)11-16)10-18-19(25)23(20(26)27-18)13-14-6-5-9-21-12-14/h5-12,24H,3-4,13H2,1-2H3/b18-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTLNPRKAVZFQV-ZDLGFXPLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CN=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CN=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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